molecular formula C16H16N2O3S B6535965 ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate CAS No. 1058428-08-2

ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate

Cat. No.: B6535965
CAS No.: 1058428-08-2
M. Wt: 316.4 g/mol
InChI Key: NOQRSUUFBRUJRL-UHFFFAOYSA-N
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Description

“Ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate” is a complex organic compound. It contains a thiophene moiety, which is a five-membered ring made up of one sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science . They also exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains a thiophene moiety, an indole moiety, and a carbamate moiety . The thiophene moiety is a five-membered ring containing a sulfur atom . The indole moiety is a fused ring structure containing a benzene ring and a pyrrole ring . The carbamate moiety is a functional group derived from carbamic acid .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, they can participate in condensation reactions to form aminothiophene derivatives . They can also react with active carbonyl compounds to form new compounds .

Future Directions

The future directions for “ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]carbamate” and similar compounds could involve further exploration of their therapeutic properties . There is also potential for further investigation into their synthesis and characterization . As our understanding of these compounds grows, they may find new applications in medicinal chemistry and material science .

Properties

IUPAC Name

ethyl N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-2-21-16(20)17-12-6-5-11-7-8-18(13(11)10-12)15(19)14-4-3-9-22-14/h3-6,9-10H,2,7-8H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQRSUUFBRUJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CS3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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